Array ( [bid] => 1393463 )
Scientific Field: Pharmaceutical Research
Summary of the Application: This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents.
Methods of Application or Experimental Procedures: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis.
Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Six compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Summary of the Application: This compound has been used in the synthesis of antiviral agents.
Methods of Application or Experimental Procedures: The compound is reacted with N-methyl methanesulfonamide and a base, optionally with a salt of N-methyl methanesulfonamide, in a suitable solvent(s), to give a compound of formula (IIA).
Results or Outcomes: The novel process disclosed in the research provides an efficient method for the synthesis of antiviral agents.
Summary of the Application: This compound has been used in a novel process to prepare antiviral agents.
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by the presence of an amino group at position 2, a fluorophenyl group at position 4, and a methyl ester at position 5 of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 247.23 g/mol . This compound is recognized for its potential in pharmaceutical applications, particularly in the development of neuroprotective and antiviral agents.
Research indicates that methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate possesses significant biological activities:
The synthesis of methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate typically involves several steps:
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate has several notable applications:
Studies on methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate have focused on its interactions with biological targets:
Several compounds share structural similarities with methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate. Here are some notable examples:
These compounds highlight the uniqueness of methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate within the broader context of pyrimidine derivatives, particularly concerning their pharmacological profiles and synthetic accessibility.
The construction of the pyrimidine ring in methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate relies on several well-established synthetic strategies. The most widely employed approach involves the condensation of 1,3-dicarbonyl compounds with amidines or guanidines under basic conditions [1] [2]. This conventional method typically requires temperatures ranging from 80-120°C and reaction times of 5-8 hours, yielding products in the range of 54-78% [3].
The Pinner pyrimidine synthesis represents a cornerstone methodology, involving the condensation of non-N-substituted amidines with β-keto esters or β-diketones in the presence of acid catalysts [4]. This reaction proceeds through a mechanism involving protonation, nucleophilic attack, dehydration, and deprotonation steps, ultimately forming the pyrimidine heterocyclic ring [4]. The process is particularly effective for incorporating carboxylate functionalities at the 5-position of the pyrimidine ring.
Alternative ring formation strategies include the Biginelli reaction, which involves the three-component condensation of aldehydes, urea or thiourea, and β-keto esters [5]. This method provides access to 2-aminopyrimidines substituted at the amino group when utilizing alkyl-, aryl-, or arylsulfonylguanidines as starting materials [3]. The reaction typically proceeds under mild acidic conditions, with yields varying from 54-78% depending on the specific substituents employed [3].
The orotate pathway represents another fundamental approach, where the pyrimidine ring is assembled separately as the molecule orotate, followed by attachment to phosphoribosyl pyrophosphate [6]. This biosynthetic route involves the joining of bicarbonate to an amine group from glutamine to produce carbamoyl phosphate, with subsequent incorporation of aspartate through a series of enzymatic transformations [6].
The incorporation of fluorophenyl substituents into pyrimidine structures requires specialized methodologies due to the unique properties of fluorine-containing compounds. Nucleophilic aromatic substitution represents the most common approach, typically involving the reaction of 2,4-dichloro-6-methylpyrimidine with fluorinated anilines under controlled conditions . This method achieves yields ranging from 60-85% under optimized conditions involving bases such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide or ethanol .
Suzuki-Miyaura coupling provides an alternative route for fluorophenyl incorporation, utilizing fluorinated phenylboronic acids or their derivatives with halogenated pyrimidines [8]. This palladium-catalyzed cross-coupling reaction offers excellent selectivity and yields typically ranging from 70-95% [8]. The reaction conditions are generally mild, requiring temperatures of 80-100°C and reaction times of 2-4 hours.
Electrophilic fluorination methodologies have emerged as powerful tools for late-stage fluorination of pyrimidine derivatives. The use of reagents such as Selectfluor and N-fluorobenzenesulfonimide enables selective fluorination of aryl nucleophiles under mild conditions [8]. These methods typically achieve yields of 50-80% with good regioselectivity when employing silver-based catalysts [8].
The installation of carboxylate groups at the 5-position of pyrimidine derivatives requires careful consideration of reaction conditions and substrate compatibility. Direct esterification methods involve the condensation of carboxylic acid-containing pyrimidine precursors with alcohols under acidic conditions [9]. This approach typically employs refluxing alcohols in the presence of acid catalysts, achieving yields of 75-90% over reaction periods of 8-12 hours [9].
Oxidative carboxylation represents an alternative strategy, utilizing permanganate-mediated oxidation of furan-functionalized pyrimidines to introduce carboxylic acid functionality [9]. This method offers environmental advantages by utilizing reagents available from renewable resources and avoiding noxious reagents or solvents [9]. The procedure involves three stages: furan-functionalized pyrimidine synthesis, furan ring oxidation, and ester preparation through reaction with alcohols [9].
Carbonylation reactions provide direct access to carboxylate-functionalized pyrimidines through palladium-catalyzed processes. These methods typically involve the reaction of halogenated pyrimidines with carbon monoxide and alcohols under pressurized conditions, yielding products in the range of 60-85% [10]. The reaction conditions require careful optimization of temperature, pressure, and catalyst loading to achieve optimal yields.
Malonate condensation offers an efficient route to pyrimidine carboxylates through the reaction of pyrimidine aldehydes with malonic acid derivatives under basic conditions [10]. This method provides excellent atom economy and typically achieves yields of 70-90% under optimized conditions involving sodium ethoxide in ethanol at elevated temperatures [10].
The utilization of triazine-based methodologies for pyrimidine synthesis represents a significant advancement in heterocyclic chemistry. 1,3,5-triazine scaffolds serve as versatile precursors for pyrimidine construction through sequential nucleophilic substitution reactions [11]. The starting material 2,4,6-trichloro-1,3,5-triazine undergoes selective chlorine displacement with aryloxy, arylamino, or arylthio nucleophiles, enabling access to diversely substituted products [12].
The one-pot triazine synthesis methodology involves the systematic displacement of chlorine atoms from cyanuric chloride under carefully controlled conditions [12]. The reaction temperature of -15°C initially, followed by gradual warming, prevents formation of disubstituted byproducts and achieves yields of 92-95% for monosubstituted intermediates [12]. The optimal molar ratio of 1:1 for nucleophile to triazine ensures efficient utilization of each component [12].
Skeletal transformation strategies have been developed for converting triazine precursors into pyrimidine derivatives through ring expansion and contraction processes [11]. These methods involve the formation of pyrimidine-embedded medium rings and macrocycles through efficient transformation reactions, providing access to conformationally diverse structures [11]. The high conformational and shape diversity of these products has been confirmed through chemoinformatic analysis [11].
Microwave-assisted triazine synthesis offers significant advantages in terms of reaction time and yield optimization [13]. The use of microwave irradiation reduces reaction times from 4-5 hours to 30-60 minutes while maintaining yields of 75-96% [13]. The method employs sodium carbonate as base and tetrabutylammonium bromide as phase-transfer catalyst in dimethylformamide, providing optimal conditions for nucleophilic substitution [13].
Amidine cyclization represents a powerful methodology for pyrimidine construction, particularly when combined with modern catalytic systems [11]. The reaction of conjugated carbodiimides with amidines in refluxing dioxane provides access to fused pyrimidine derivatives in moderate yields [14]. The nucleophilic addition of amidines to carbodiimides leads to guanidine intermediates, which undergo 6π-cyclization to form the pyrimidine ring [14].
Mechanistic insights into amidine-azine reactions have revealed that the transformation proceeds through an addition/nitrogen elimination/cyclization pathway rather than the traditionally proposed Diels-Alder mechanism [15]. The rate-limiting step involves initial nucleophilic attack of the amidine nitrogen on the electron-deficient azine carbon, followed by highly exothermic nitrogen elimination [15]. This mechanistic understanding enables optimization of reaction conditions for improved yields and selectivity [15].
Amidine synthesis from nitriles provides access to the requisite starting materials for pyrimidine construction [16]. The reaction of nitriles with primary amines in the presence of n-butyllithium affords amidines in moderate yields after acidic workup [16]. Alternative methods include the use of methylchloroaluminum amide as catalyst, which converts nitriles to amidines in 58% yield under mild conditions [16].
Peptide incorporation of amidine functionality has been achieved through novel thioimidate chemistry [17]. The method involves the conversion of cysteine residues to thioimidates, followed by reaction with primary amines in the presence of acetic acid to form amidines [17]. This approach enables the installation of amidine groups along peptide backbones with yields ranging from 50-75% under optimized conditions [17].
Oxidative ring expansion provides access to larger ring systems through the controlled cleavage of bridging bonds in bicyclic precursors [18]. The methodology involves the use of oxidizing agents such as meta-chloroperbenzoic acid to cleave alkene bridges, leading to ring expansion with formation of highly functionalized products [18]. This approach is particularly effective for the synthesis of macrocyclic compounds, achieving yields of 60-90% under optimized conditions [18].
Cerium-catalyzed oxidative expansion has emerged as a powerful tool for macrolactone synthesis under visible-light conditions [19]. The method employs cyanoanthracene as co-catalyst to accelerate the cerium cycle turnover, leading to rapid conversion within 20 minutes of irradiation [19]. The high efficiency of this system enables the preparation of macrolactones with ring sizes ranging from 9- to 19-membered systems [19].
Cobalt-catalyzed oxidative processes provide alternative pathways for ring expansion through the formation of alkoxy radicals [20]. The reaction of cyclobutanols with cobalt acetylacetonate and triplet oxygen generates alkoxy radicals that undergo regioselective cleavage to form expanded ring systems [20]. This methodology is particularly effective for secondary cyclobutanols, achieving yields of 60-85% under optimized conditions [20].
Photocatalytic approaches utilize visible-light activation to promote oxidative ring expansion reactions [19]. The combination of cerium catalysis with cyanoanthracene photosensitization enables efficient carbon-carbon bond cleavage and ring expansion under mild conditions [19]. This methodology demonstrates excellent functional group tolerance and provides access to synthetically challenging macrocyclic structures [19].
Reaction condition optimization represents a critical factor in achieving high yields for pyrimidine synthesis [21]. Systematic variation of parameters including temperature, reaction time, molar ratios, and catalyst concentration enables identification of optimal conditions [21]. For proline-catalyzed multicomponent synthesis, the temperature range of 80-100°C with 4-hour reaction times and 5 mol% catalyst loading provides optimal yields of 85-95% [21].
Solvent selection plays a crucial role in yield optimization, with polar aprotic solvents generally providing superior results for nucleophilic substitution reactions [21]. Dimethylformamide and acetonitrile have emerged as preferred solvents for many pyrimidine synthesis applications, providing enhanced solubility and reaction rates compared to traditional alcoholic solvents [21].
Catalyst optimization involves the systematic evaluation of different catalytic systems to identify the most effective promoters for specific transformations [22]. The use of Lewis acids such as ytterbium chloride enables pyrimidine formation under solvent-free conditions, achieving yields of 70-85% with simplified workup procedures [21]. Alternative catalytic systems include proline complexes, which facilitate selective carbon-carbon and carbon-nitrogen bond formation [21].
Microwave-assisted optimization provides significant improvements in both reaction rates and yields [23]. The use of microwave irradiation reduces reaction times from hours to minutes while maintaining or improving product yields [23]. Optimization studies have identified optimal power levels and heating profiles that maximize conversion while minimizing side product formation [23].
Recrystallization remains the most widely employed purification method for pyrimidine derivatives, offering excellent purity levels of 95-99% with recovery yields of 70-90% [24]. The selection of appropriate solvents is critical, with the compound exhibiting low solubility at room temperature and high solubility at elevated temperatures [24]. Common recrystallization solvents include water, ethanol, and mixed solvent systems [24].
Column chromatography provides an alternative purification approach, particularly effective for complex mixtures containing multiple pyrimidine derivatives [24]. Silica gel chromatography with gradient elution systems typically achieves purities of 90-98% with recovery yields of 80-95% [24]. The method requires careful optimization of mobile phase composition and gradient profiles to achieve optimal separation [24].
High-performance liquid chromatography offers the highest purity levels of 98-99.5% but with lower recovery yields of 60-85% [24]. This method is particularly valuable for analytical-scale purification and quality control applications [24]. The use of reversed-phase systems with acetonitrile-water gradients provides excellent resolution for structurally similar pyrimidine derivatives [24].
Crystallization optimization involves the systematic evaluation of different crystallization conditions to maximize both purity and yield [24]. Parameters including temperature, concentration, cooling rate, and seed crystal addition significantly influence the final product quality [24]. The use of antisolvent crystallization techniques often provides superior results compared to cooling crystallization methods [24].
Microwave-assisted synthesis represents a cornerstone of green chemistry applications in pyrimidine synthesis [23]. The method reduces energy consumption by up to 80% compared to conventional heating methods while simultaneously improving reaction rates and yields [23]. The use of microwave irradiation enables precise temperature control and eliminates the need for high-boiling solvents [23].
Ultrasonic activation provides an alternative green methodology with excellent environmental credentials [23]. The use of ultrasonic irradiation at 40°C for 30-60 minutes achieves yields of 80-96% while significantly reducing reaction times compared to conventional methods [23]. This approach demonstrates particular effectiveness for triazine synthesis applications [23].
Solvent-free conditions represent the ultimate green chemistry approach, eliminating organic solvents entirely from the synthetic process [25]. The use of solid-state grinding techniques achieves yields of 70-98% for pyrimidine iodination reactions within 20-30 minutes [25]. This methodology utilizes solid iodine and silver nitrate as electrophilic iodinating reagents under environmentally friendly conditions [25].
Water as reaction medium provides an environmentally benign alternative to organic solvents [26]. The use of water as solvent with cerium ammonium nitrate as catalyst enables efficient pyrimidine synthesis with yields of 65-85% [26]. This approach demonstrates excellent compatibility with a wide range of substrates and eliminates the need for toxic organic solvents [26].
Biocatalytic approaches utilize enzymes to promote selective transformations under mild conditions [27]. The use of Lipozyme TL IM in continuous-flow microreactors enables the synthesis of sugar-containing pyrimidine derivatives with yields of 35-69% under mild conditions of 30-40°C [27]. This methodology significantly reduces reaction times from 48 hours to 40 minutes while maintaining excellent regioselectivity [27].
Mechanochemical synthesis represents the most sustainable approach with a sustainability score of 10/10 [25]. The use of mechanical grinding eliminates the need for solvents entirely while achieving yields of 70-98% within 10-60 minutes [25]. This methodology demonstrates excellent scalability and minimal environmental impact [25].